CarbaMic acid, N-[(1S)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester
Description
This compound is a tert-butyl ester of carbamic acid with a complex stereochemical and substituent profile. Its structure includes:
- Stereochemistry: (1S)-configuration at the chiral center adjacent to the 3-chlorophenyl group.
- Substituents:
- A 3-chlorophenyl group at the first carbon.
- A carbamate linkage connected to a tertiary amine derived from (1R)-1-(4-methoxyphenyl)ethylamine.
- A bulky tert-butyl (1,1-dimethylethyl) ester group.
The tert-butyl ester enhances hydrolytic stability compared to simpler alkyl esters (e.g., ethyl or methyl), as bulky groups reduce nucleophilic attack on the carbonyl carbon .
Properties
Molecular Formula |
C22H27ClN2O4 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-methoxyphenyl)ethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H27ClN2O4/c1-14(15-9-11-18(28-5)12-10-15)24-20(26)19(16-7-6-8-17(23)13-16)25-21(27)29-22(2,3)4/h6-14,19H,1-5H3,(H,24,26)(H,25,27)/t14-,19+/m1/s1 |
InChI Key |
YPDJYHHMLFUEEX-KUHUBIRLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)NC(=O)[C@H](C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)C(C2=CC(=CC=C2)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Biological Activity
CarbaMic acid derivatives, particularly those incorporating complex aromatic and aliphatic structures, have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound in focus, CarbaMic acid, N-[(1S)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]amino]-2-oxoethyl]-, 1,1-diMethylethyl ester, is a notable example with potential therapeutic applications.
This compound has a molecular formula that includes significant functional groups conducive to biological activity. The presence of the carbamate moiety enhances its pharmacological properties by improving stability and bioavailability compared to traditional amides. The molecular weight is approximately 572.2 g/mol, indicating a relatively large structure that may influence its interaction with biological targets.
The biological activity of carbamate derivatives typically involves modulation of enzymatic pathways and receptor interactions. For instance, the carbamate group can enhance the electrophilicity of the molecule, allowing it to interact more effectively with nucleophiles in biological systems. This property is crucial for the compound's potential as a prodrug, where it can be hydrolyzed to release active amines or alcohols that exert therapeutic effects.
Biological Activity Overview
Research indicates that carbamate derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that certain carbamate derivatives possess significant antibacterial properties. For example, derivatives similar to the compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.0077 μmol/mL against various bacterial strains such as E. coli and S. epidermidis .
- Antiamoebic Activity : A related study assessed the antiamoebic effects of a carbamate derivative on Entamoeba histolytica, revealing a 97.88% inhibition rate at a concentration of 100 µg/mL after 48 hours . Furthermore, in vivo tests on hamsters indicated that doses of 75 mg/100 g and 100 mg/100 g significantly reduced amoebic liver abscesses by 84% and 94%, respectively .
- Toxicity Studies : The safety profile of these compounds is critical for their therapeutic application. Toxicity assessments using the Ames test indicated that certain derivatives did not induce mutagenicity in bacterial DNA . Moreover, they showed no significant toxicity in cultured rat hepatocytes.
Case Studies and Research Findings
Several studies have explored the biological activity of carbamate derivatives:
Comparison with Similar Compounds
Comparison with Similar Carbamic Acid Derivatives
Structural and Functional Analogues
The following table compares key structural and functional attributes of analogous carbamic acid esters:
Key Comparison Points
Stability :
- The tert-butyl group universally improves stability across analogues by sterically protecting the carbamate carbonyl .
- Compounds with additional electron-withdrawing groups (e.g., 3-chlorophenyl in the target compound) may further stabilize the carbamate via inductive effects.
Biological Activity: Antidepressant Potential: Analogues with aromatic and aminoalkyl substituents (e.g., dimethylamino in ) exhibit CNS stimulation and antidepressant effects, surpassing imipramine in some cases . Anticancer Activity: Halogenated derivatives (e.g., 4-chloro-2-fluorophenyl in ) show promise in inhibiting cancer cell proliferation, likely due to enhanced electrophilicity and DNA interaction .
Toxicity: Simple alkyl esters (e.g., ethyl carbamate) are mutagenic and carcinogenic due to metabolic activation to vinyl compounds . The target compound’s tert-butyl group likely mitigates toxicity by resisting hydrolysis to reactive intermediates .
Research Findings and Mechanistic Insights
- NMR Characterization :
The target compound’s carbamate and carbamic acid groups (if present) can be distinguished via 17O NMR, which differentiates carbamates (quadrupolar coupling constant ~4.5 MHz) from carbamic acids (~3.0 MHz) . - Synthetic Utility :
Tert-butyl carbamates are widely used as protecting groups in peptide synthesis. The target compound’s stereochemical complexity suggests utility in asymmetric catalysis or chiral resolution . - Bulky amines (e.g., 2,2-dimethyl-1,3-diaminopropane) form stable carbamates under high CO₂ pressure, a mechanism relevant to the target compound’s tert-butyl group .
Data Tables
Physicochemical Properties
Q & A
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
When handling this carbamic acid derivative, adhere to the following safety measures:
- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust or aerosols form .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation risks. Local exhaust ventilation is critical during synthesis or purification steps .
- First Aid: For skin contact, wash immediately with soap and water. In case of eye exposure, irrigate for ≥15 minutes with saline. Avoid inducing vomiting if ingested; seek medical attention .
- Waste Disposal: Collect residues in sealed containers labeled for hazardous organic waste, and coordinate with certified disposal services .
Basic: What spectroscopic and chromatographic techniques are optimal for structural characterization?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve stereochemistry (e.g., chiral centers at (1S) and (1R) positions). Compare chemical shifts with PubChem data for analogous carbamates .
- Infrared Spectroscopy (IR): Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches. Discrepancies in peak positions may indicate tautomerism or impurities .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H] for CHClNO) with <2 ppm error .
- X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .
Advanced: How can computational methods predict its reactivity in nucleophilic environments?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the carbamate carbonyl is susceptible to nucleophilic attack, supported by MESP (Molecular Electrostatic Potential) maps .
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways. Solvent polarity impacts transition-state stabilization during ester hydrolysis .
- Thermodynamic Parameters: Compute Gibbs free energy (ΔG) for carbamylation reactions to assess stability under varying pH and temperature .
Advanced: What experimental strategies resolve contradictions in reported bioactivity data?
Answer:
- Dose-Response Profiling: Conduct assays (e.g., IC in cancer cell lines) with standardized protocols. For instance, discrepancies in anticancer activity may arise from variations in cell culture conditions (e.g., hypoxia vs. normoxia) .
- Metabolite Identification: Use LC-MS/MS to detect degradation products or active metabolites. Carbamates often hydrolyze to amines under physiological conditions, which may confound bioactivity results .
- Target Validation: Perform kinase inhibition assays or protein binding studies (SPR/BLI) to confirm direct interactions vs. off-target effects. Structural analogs (e.g., Isorhamnetin derivatives) show specificity for kinases like PI3K/AKT .
Advanced: How does stereochemistry influence its interaction with biological targets?
Answer:
- Enantiomer-Specific Assays: Synthesize and test (1S,1R) vs. (1R,1S) diastereomers. For example, the (1S) configuration may enhance binding to chiral pockets in enzymes (e.g., proteases or ion channels) .
- Molecular Docking: Simulate binding modes with targets like KCNQ4 potassium channels. Retigabine analogs (carbamate derivatives) require specific stereochemistry to stabilize open-channel conformations .
- Circular Dichroism (CD): Correlate secondary structure perturbations in target proteins (e.g., α-helix destabilization) with stereoisomer activity .
Advanced: What thermodynamic studies are critical for optimizing its synthesis?
Answer:
- Reaction Calorimetry: Monitor exothermicity during carbamate formation. For example, coupling reactions with isocyanates require temperature control (<0°C) to avoid side reactions .
- Solvent Screening: Evaluate dielectric constants (ε) and Hansen solubility parameters. Polar aprotic solvents (e.g., THF) favor nucleophilic substitution at the tert-butyl ester group .
- Byproduct Analysis: Use GC-MS to identify intermediates (e.g., urea derivatives) and optimize reaction stoichiometry. Excess amine reagents reduce hydrolysis of the carbamate group .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage Conditions: Keep at -20°C under inert gas (N or Ar) to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
- Stability Monitoring: Perform accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks. Degradation products (e.g., free amines) indicate hydrolysis .
Advanced: How can its environmental impact be assessed in lab-scale studies?
Answer:
- Ecotoxicology Assays: Test acute toxicity in Daphnia magna or algae. Carbamates often exhibit higher toxicity than parent amines due to increased bioavailability .
- Biodegradation Studies: Use OECD 301F tests to measure mineralization rates. Tert-butyl esters are recalcitrant; consider enzymatic hydrolysis with esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
